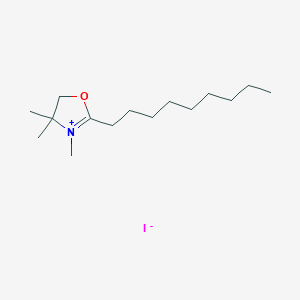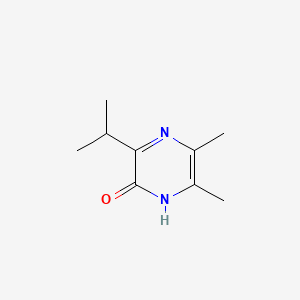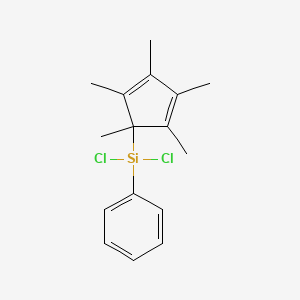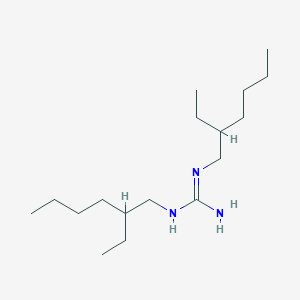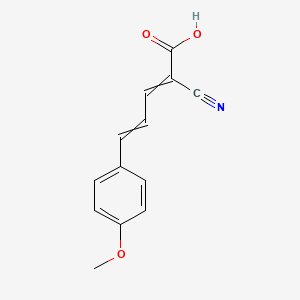![molecular formula C20H24Si2 B14298169 (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] CAS No. 121001-62-5](/img/structure/B14298169.png)
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] is a chemical compound with the molecular formula C20H24Si2 and a molecular weight of 320.57556 g/mol . This compound is known for its unique structure, which includes a buten-3-yne backbone with dimethyl(phenyl)silane groups attached at both ends .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] typically involves the reaction of appropriate silane precursors with buten-3-yne intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce silanol derivatives, while reduction reactions may yield silane derivatives .
Applications De Recherche Scientifique
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Mécanisme D'action
The mechanism of action of (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
- (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
Uniqueness
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] is unique due to its specific structural features, such as the buten-3-yne backbone and the dimethyl(phenyl)silane groups. These features confer distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
121001-62-5 |
|---|---|
Formule moléculaire |
C20H24Si2 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
4-[dimethyl(phenyl)silyl]but-1-en-3-ynyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C20H24Si2/c1-21(2,19-13-7-5-8-14-19)17-11-12-18-22(3,4)20-15-9-6-10-16-20/h5-11,13-17H,1-4H3 |
Clé InChI |
VANIGBMFPKZBQN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C=CC#C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

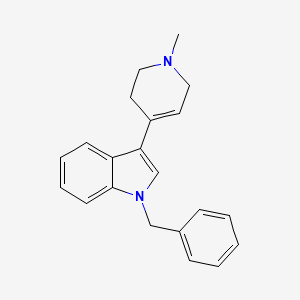
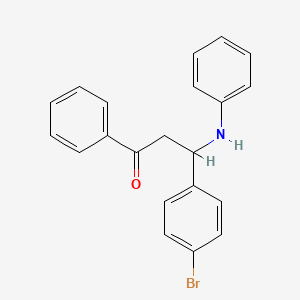

![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

